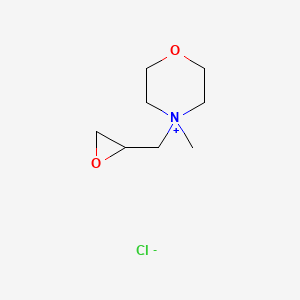
N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride is a quaternary ammonium compound with a unique structure that includes an epoxy group and a morpholine ring. This compound is known for its cationic properties and is widely used in various industrial and scientific applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride typically involves the reaction of N-methylmorpholine with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the epoxy group. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous stirring and controlled addition of reactants to maintain the desired reaction conditions. The product is then purified through crystallization or distillation to achieve high purity levels .
化学反応の分析
Types of Reactions: N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxy group is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Polymerization: It can participate in polymerization reactions to form cationic polymers.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Conditions: Reactions are typically carried out in aqueous or organic solvents at moderate temperatures (20-50°C).
Major Products:
Ring-Opened Products: Depending on the nucleophile, the major products are often β-substituted alcohols or amines.
Polymers: When used in polymerization, the major products are cationic polymers with enhanced properties.
科学的研究の応用
N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a component in drug delivery systems.
Medicine: Investigated for its potential use in antimicrobial and anticancer therapies.
Industry: Utilized in the production of cationic surfactants, flocculants, and antistatic agents
作用機序
The mechanism of action of N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride involves its interaction with negatively charged molecules due to its cationic nature. The epoxy group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as modifying surfaces or biomolecules .
類似化合物との比較
- N-(2,3-Epoxypropyl)trimethylammonium chloride
- N-(2,3-Epoxypropyl)phthalimide
- 2,3-Epoxypropyl neodecanoate
Comparison: N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride is unique due to the presence of the morpholine ring, which imparts additional stability and reactivity compared to other similar compounds. Its cationic nature and epoxy group make it highly versatile for various applications, distinguishing it from other epoxy-containing quaternary ammonium compounds .
特性
CAS番号 |
45977-24-0 |
|---|---|
分子式 |
C8H16ClNO2 |
分子量 |
193.67 g/mol |
IUPAC名 |
4-methyl-4-(oxiran-2-ylmethyl)morpholin-4-ium;chloride |
InChI |
InChI=1S/C8H16NO2.ClH/c1-9(6-8-7-11-8)2-4-10-5-3-9;/h8H,2-7H2,1H3;1H/q+1;/p-1 |
InChIキー |
JLHFVIHSWVYOFK-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCOCC1)CC2CO2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


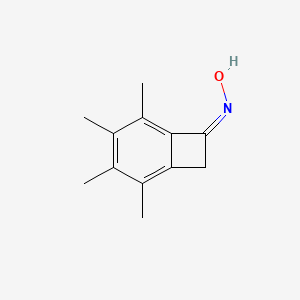
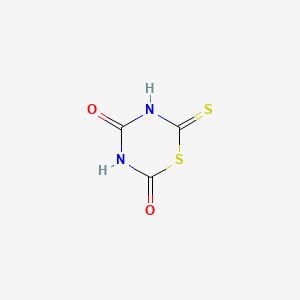
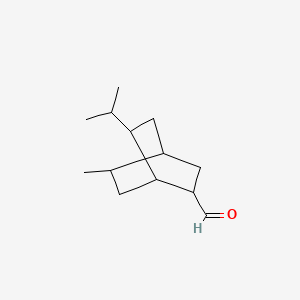
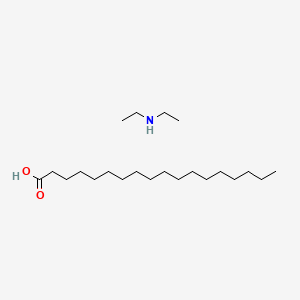

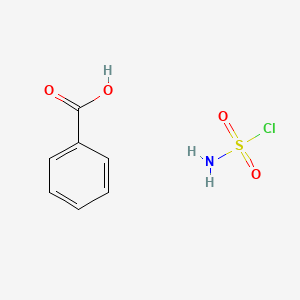

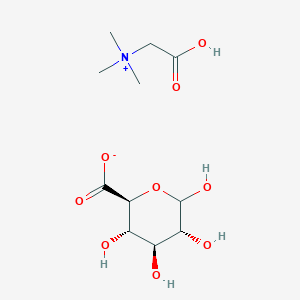

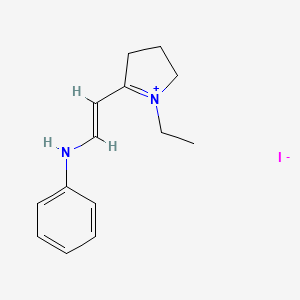
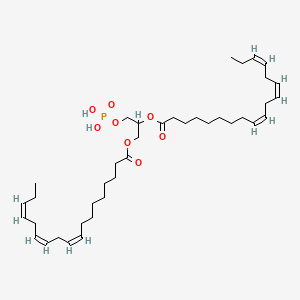

![Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]](/img/structure/B12677366.png)
![4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12677376.png)
